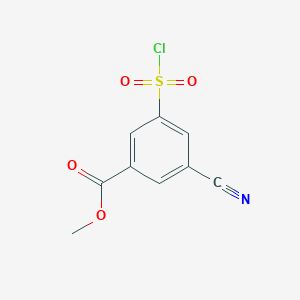

Methyl 3-(chlorosulfonyl)-5-cyanobenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO4S |

|---|---|

Molecular Weight |

259.67 g/mol |

IUPAC Name |

methyl 3-chlorosulfonyl-5-cyanobenzoate |

InChI |

InChI=1S/C9H6ClNO4S/c1-15-9(12)7-2-6(5-11)3-8(4-7)16(10,13)14/h2-4H,1H3 |

InChI Key |

VHAZSXWNSZWVFI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#N)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Chlorosulfonyl 5 Cyanobenzoate

Direct Functionalization Approaches to Chlorosulfonylation

Direct functionalization involves the introduction of the chlorosulfonyl group onto the methyl 3-cyanobenzoate backbone. This approach is governed by the principles of electrophilic aromatic substitution, where the existing substituents heavily influence the reactivity of the aromatic ring and the position of the incoming electrophile.

The most direct route to Methyl 3-(chlorosulfonyl)-5-cyanobenzoate is the electrophilic aromatic substitution (EAS) reaction on methyl 3-cyanobenzoate using a chlorosulfonating agent, typically chlorosulfonic acid (ClSO₃H). In this reaction, the electrophile is the chlorosulfonium cation (SO₂Cl⁺), which is generated in chlorosulfonic acid.

The orientation of the incoming chlorosulfonyl group is dictated by the two substituents already present on the benzene (B151609) ring: the cyano group (-CN) and the methyl ester group (-COOCH₃). Both of these are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack by reducing its electron density. Furthermore, both are classified as meta-directors. When positioned at carbons 1 and 3, their directing effects are reinforcing, meaning they both direct the incoming electrophile to the carbon-5 position, leading to the desired regioisomer.

Given the potentially low yields and harsh conditions of direct chlorosulfonylation on a heavily deactivated ring, alternative synthetic routes that avoid this step are of significant interest. These methods often build the sulfonyl chloride functionality from a different precursor, such as an amino group.

Sandmeyer-Type Reaction: A prominent alternative is the Sandmeyer-type reaction, which begins with an aromatic amine. For the synthesis of the target molecule, the starting material would be methyl 3-amino-5-cyanobenzoate. This amine is first converted to a diazonium salt (ArN₂⁺) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst to yield the desired aryl sulfonyl chloride.

Recent advancements in this area have introduced more user-friendly sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO). acs.orgnih.gov This approach has proven effective for a wide range of anilines, including those with electron-withdrawing groups like nitriles and esters. acs.org The reaction is typically carried out under mild conditions, making it a highly attractive and functional-group-tolerant alternative to direct chlorosulfonylation. acs.orgnih.gov

Photoredox Catalysis: Another modern alternative involves visible-light photoredox catalysis. nih.govresearchgate.net This method also utilizes an aniline (B41778) precursor, which is converted in situ to the corresponding diazonium salt. In the presence of a ruthenium-based photocatalyst and a source of SO₂, the reaction proceeds at room temperature to form the aryl sulfonyl chloride. nih.gov This technique is noted for its mild conditions and tolerance of various functional groups, including esters, nitro groups, and halides, making it suitable for complex substrates. nih.govresearchgate.net

Construction of the Benzoate (B1203000) Core with Pre-existing Cyano Functionality

The primary starting material for the direct chlorosulfonylation pathway is methyl 3-cyanobenzoate. The synthesis of this precursor is well-established and can be achieved through several routes.

One common method is the esterification of 3-cyanobenzoic acid with methanol (B129727), typically under acidic catalysis. google.com Another approach involves the synthesis from methyl 3-formylbenzoate, which undergoes an oximation reaction with hydroxylamine (B1172632) hydrochloride, followed by dehydration to yield the nitrile functionality. researchgate.net A high-yielding "green" process for this transformation has been reported, using acetic anhydride (B1165640) as the dehydrating agent at 130-140°C, achieving a yield of 95.1%. researchgate.net Additionally, multi-step syntheses starting from m-toluic acid have been developed for industrial-scale production. google.com

| Starting Material | Key Reagents | Key Transformation | Reported Yield |

|---|---|---|---|

| 3-Cyanobenzoic acid | Methanol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification | High |

| Methyl 3-formylbenzoate | Hydroxylamine hydrochloride, Acetic anhydride | Oximation followed by Dehydration | 95.1% researchgate.net |

| m-Toluic acid | Thionyl chloride, Chlorine, Methanol, Sodium cyanide | Multi-step (Acylation, Chlorination, Esterification, Cyanation) | High (Industrial Process) google.com |

Optimization and Mechanistic Considerations of Synthetic Conditions

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. The choice of solvent, temperature, catalysts, and reagents plays a critical role in directing the reaction towards the desired product and minimizing side reactions.

For the direct chlorosulfonylation pathway, chlorosulfonic acid itself often serves as both the reagent and the solvent, particularly when used in large excess. The reaction is highly exothermic, and careful temperature control is crucial. An uncontrolled increase in temperature can lead to the formation of undesired byproducts, such as sulfones, or decomposition of the starting material and product. The reaction is typically initiated at a low temperature, followed by gradual heating to the optimal temperature (e.g., 55-60°C as seen in analogous reactions) to drive the reaction to completion without excessive degradation. google.com

In the Sandmeyer-type reactions , the choice of solvent is critical for solubility and reaction rate. Acetonitrile is a commonly used solvent, often in a mixture with water to facilitate the dissolution of the various reagents. acs.orgnih.gov Temperature control is also important, especially during the diazotization step, which is typically performed at low temperatures (0-5°C) to prevent the premature decomposition of the unstable diazonium salt. The subsequent chlorosulfonylation step may be run at room temperature or, for less reactive substrates, at elevated temperatures (e.g., 75°C) to ensure full conversion. acs.orgnih.gov

In the direct electrophilic chlorosulfonylation of a severely deactivated substrate like methyl 3-cyanobenzoate, the reaction relies on the high reactivity of the chlorosulfonic acid reagent itself rather than a traditional catalyst. The use of a large excess of the reagent is a key strategy to ensure a sufficient concentration of the active electrophile (SO₂Cl⁺) and to drive the equilibrium towards product formation.

In contrast, Sandmeyer-type reactions are critically dependent on a catalyst, typically a copper salt such as CuCl₂. acs.org The copper catalyst facilitates the single-electron transfer (SET) mechanism required for the conversion of the aryl diazonium salt into an aryl radical, which then reacts with sulfur dioxide. The choice and concentration of the copper catalyst can influence the reaction rate and yield. The choice of diazotizing agent (e.g., sodium nitrite vs. tert-butyl nitrite) and the SO₂ source (e.g., gaseous SO₂, aqueous SOCl₂, or a solid surrogate like DABSO) are also key reagent choices that impact the reaction's efficiency, safety, and practicality. acs.orgnih.gov

| Pathway | Typical Reagent(s) | Catalyst | Solvent | Temperature |

|---|---|---|---|---|

| Direct Chlorosulfonylation | Chlorosulfonic acid (excess) | None (reagent-driven) | Neat (ClSO₃H) | Elevated (e.g., 55-60°C) google.com |

| Sandmeyer-Type Reaction | tert-Butyl nitrite, DABSO, HCl | CuCl₂ acs.org | Acetonitrile | Room Temp. to 75°C acs.org |

| Photoredox Catalysis | NaNO₂, aq. SOCl₂ | Ru(bpy)₃Cl₂ researchgate.net | Acetonitrile/Water | Room Temperature nih.govresearchgate.net |

Advanced Purification and Isolation Strategies for Complex Intermediates

The synthesis of structurally complex molecules such as this compound often involves multi-step reaction sequences that can generate challenging-to-separate mixtures of intermediates, byproducts, and unreacted starting materials. Standard purification techniques like simple recrystallization or gravity column chromatography may prove insufficient for achieving the high degree of purity required for subsequent synthetic transformations. Consequently, advanced purification and isolation strategies are frequently employed to handle these complex intermediates, ensuring high purity and yield.

Key challenges in purifying intermediates for this specific compound include the separation of structurally similar isomers, removal of persistent reaction impurities, and handling of potentially reactive functional groups like the sulfonyl chloride. The primary advanced strategies utilized are sophisticated chromatographic methods and controlled crystallization techniques.

Advanced Chromatographic Techniques

Modern chromatography offers powerful solutions for the purification of complex organic molecules. These methods provide superior resolution and speed compared to traditional approaches.

Flash Chromatography: As a fundamental technique in modern organic synthesis, flash chromatography is a significant improvement over traditional column chromatography. biotage.com It employs moderate pressure to drive the solvent through a column packed with fine-particle silica (B1680970) gel (typically 40-63 µm), which enhances the speed and efficiency of the separation. orgsyn.org For intermediates in the synthesis of this compound, this method is invaluable for rapidly removing bulk impurities after a reaction work-up. The choice of eluent system is critical and is often developed using thin-layer chromatography (TLC) to optimize the separation of compounds with similar polarities. biotage.com

Preparative High-Performance Liquid Chromatography (HPLC): For particularly challenging separations where flash chromatography does not provide baseline resolution, preparative HPLC is the method of choice. labcompare.comymc.co.jp It utilizes high pressure and columns with smaller particle sizes, leading to exceptional resolving power. labcompare.com This technique is especially useful for isolating a high-purity intermediate from a complex mixture containing closely related isomers or byproducts. nih.gov Both normal-phase and reverse-phase HPLC can be employed, with the selection depending on the polarity of the intermediates. biotage.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to HPLC for purifying pharmaceutical intermediates. americanpharmaceuticalreview.comchromatographyonline.com This technique uses supercritical carbon dioxide as the primary mobile phase, which significantly reduces the consumption of organic solvents. researchgate.net The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency. chromatographytoday.com SFC is particularly advantageous for separating thermally labile compounds and can offer unique selectivity compared to HPLC. americanpharmaceuticalreview.com

Advanced Crystallization and Isolation Strategies

Crystallization remains a definitive method for obtaining compounds in a state of high purity. For complex organic molecules that are difficult to crystallize, advanced methods are necessary.

Solvent Diffusion/Layering: This technique is effective for growing high-quality crystals from compounds that may be oils or amorphous solids initially. The intermediate is dissolved in a "good" solvent, and a "poor" solvent, in which the compound is insoluble, is carefully layered on top. unifr.ch Slow diffusion at the interface of the two solvents gradually reduces the solubility of the intermediate, promoting slow and controlled crystal growth. unifr.ch

Slow Evaporation: A straightforward yet powerful method involves dissolving the crude intermediate in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over time. unifr.ch This gradual increase in concentration can lead to the formation of well-ordered, high-purity crystals. The choice of solvent is crucial, as its evaporation rate and interaction with the solute (e.g., through hydrogen bonding) can significantly impact crystal quality. unifr.ch

High-Throughput Crystallization Screening: For particularly recalcitrant intermediates, robotic and microbatch techniques allow for the rapid screening of hundreds of crystallization conditions in parallel using only micrograms of material. researchgate.net Methods like microbatch under-oil crystallization control the rate of solvent loss from nanoliter-sized droplets, facilitating the discovery of conditions that yield single crystals suitable for structural confirmation by X-ray diffraction. rsc.orgrsc.org

These advanced strategies provide the necessary tools to ensure that the intermediates used in the synthesis of this compound meet the stringent purity requirements for producing the final, high-quality compound.

Table 1: Comparison of Advanced Purification Techniques for Complex Intermediates

This table is interactive. Click on the headers to sort the data.

| Technique | Principle | Typical Scale | Advantages | Application for Complex Intermediates |

| Flash Chromatography | Adsorption chromatography accelerated by moderate pressure with fine-particle stationary phase. biotage.comorgsyn.org | mg to >100 g | Faster and more efficient than gravity chromatography; good for routine purification. biotage.com | Primary purification post-reaction to remove major byproducts and unreacted reagents. |

| Preparative HPLC | High-pressure liquid chromatography for isolating larger quantities of a compound. ymc.co.jp | mg to kg | High resolution for separating complex mixtures and closely related isomers. labcompare.com | Final purification step to achieve >99% purity; isolation of specific isomers. |

| Supercritical Fluid Chromatography (SFC) | Chromatography using a supercritical fluid (typically CO2) as the mobile phase. | mg to kg | Fast, efficient, and environmentally friendly due to reduced solvent use; unique selectivity. researchgate.netchromatographytoday.com | Purification of thermally sensitive or poorly soluble intermediates; green chemistry applications. |

| Solvent Diffusion/Layering | Controlled precipitation by slow mixing of a good solvent and a poor solvent. unifr.ch | mg to g | Promotes growth of high-quality single crystals; good for compounds that are difficult to crystallize. unifr.ch | Obtaining highly pure solid intermediates; preparation of samples for X-ray crystallography. |

| Microbatch Under-Oil Crystallization | High-throughput screening of crystallization conditions in nanoliter droplets under oil. rsc.org | µg to mg | Requires minimal sample; allows for rapid screening of numerous conditions. researchgate.netrsc.org | Finding crystallization conditions for novel or particularly difficult-to-crystallize intermediates. |

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Chlorosulfonyl 5 Cyanobenzoate

Transformations Involving the Chlorosulfonyl Group

The chlorosulfonyl group is a highly electrophilic center, making it susceptible to attack by a wide variety of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis, primarily for the formation of sulfonamides, sulfonate esters, and sulfones.

The sulfur atom in the chlorosulfonyl group is electron-deficient and readily undergoes nucleophilic substitution, typically via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. rsc.org

Formation of Sulfonamides: The reaction of Methyl 3-(chlorosulfonyl)-5-cyanobenzoate with primary or secondary amines in the presence of a base (to neutralize the HCl byproduct) affords the corresponding sulfonamides. This is one of the most common transformations of arylsulfonyl chlorides. The reaction proceeds readily due to the high electrophilicity of the sulfonyl chloride and the nucleophilicity of the amine.

Reaction with Primary Amines: this compound + R-NH₂ → Methyl 3-cyano-5-(N-alkylsulfamoyl)benzoate + HCl

Reaction with Secondary Amines: this compound + R₂NH → Methyl 3-cyano-5-(N,N-dialkylsulfamoyl)benzoate + HCl

Formation of Sulfonate Esters: In a similar fashion, reaction with alcohols or phenols in the presence of a base yields sulfonate esters. This reaction is often catalyzed by tertiary amines like pyridine (B92270) or triethylamine.

Reaction with Alcohols: this compound + R-OH → Methyl 3-cyano-5-((alkoxy)sulfonyl)benzoate + HCl

Reaction with Phenols: this compound + Ar-OH → Methyl 3-cyano-5-((phenoxy)sulfonyl)benzoate + HCl

Formation of Sulfones: Sulfones can be prepared through the reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents or organocuprates. However, a more common method for aryl sulfone synthesis is the Friedel-Crafts sulfinylation of an electron-rich aromatic compound, where the sulfonyl chloride acts as the electrophile.

Reaction with Arenes (Friedel-Crafts type): this compound + Ar-H (in the presence of a Lewis acid) → Methyl 3-(arylsulfonyl)-5-cyanobenzoate + HCl

| Nucleophile | Product Type | General Product Structure |

| Primary Amine (R-NH₂) | Sulfonamide | |

| Secondary Amine (R₂NH) | Sulfonamide | |

| Alcohol (R-OH) | Sulfonate Ester | |

| Phenol (Ar-OH) | Sulfonate Ester | |

| Arene (Ar-H) | Sulfone |

This compound, like other arylsulfonyl chlorides, is susceptible to hydrolysis and solvolysis, although it is generally more stable in aqueous media than its acyl chloride counterparts.

Hydrolysis: In the presence of water, the chlorosulfonyl group undergoes slow hydrolysis to form the corresponding sulfonic acid, Methyl 3-cyano-5-(sulfo)benzoate. The reaction rate is influenced by pH and temperature. The hydrolysis of substituted benzenesulfonyl chlorides in water has been shown to proceed via an SN2 mechanism. rsc.org The rate of hydrolysis can be accelerated under alkaline conditions due to the presence of the more nucleophilic hydroxide (B78521) ion. Kinetic studies of various substituted benzenesulfonyl chlorides have provided insights into the electronic effects of substituents on the reaction rate. rsc.orgresearchgate.netnih.govmdpi.comresearchgate.net

Solvolysis: In alcoholic solvents, a similar reaction, termed solvolysis, occurs to yield sulfonate esters. For example, in methanol (B129727), this compound would be converted to Methyl 3-cyano-5-((methoxy)sulfonyl)benzoate.

| Reaction | Reagent | Product |

| Hydrolysis | Water (H₂O) | Methyl 3-cyano-5-(sulfo)benzoate |

| Methanolysis | Methanol (CH₃OH) | Methyl 3-cyano-5-((methoxy)sulfonyl)benzoate |

| Ethanolysis | Ethanol (B145695) (C₂H₅OH) | Methyl 3-cyano-5-((ethoxy)sulfonyl)benzoate |

The chlorosulfonyl group can undergo both reduction and oxidation, although the latter is less common as the sulfur is already in a high oxidation state (+6).

Reductive Conversions: The chlorosulfonyl group can be reduced to various other sulfur-containing functional groups.

Reduction to Sulfonic Acid: As mentioned, hydrolysis affords the sulfonic acid.

Reduction to Thiol: More vigorous reduction, for instance with zinc dust in an acidic medium or with triphenylphosphine (B44618) followed by hydrolysis, can reduce the sulfonyl chloride all the way to the corresponding thiol (mercaptan), yielding Methyl 3-cyano-5-mercaptobenzoate. researchgate.net

Reduction to Sulfinic Acid: Milder reducing agents, such as sodium sulfite, can selectively reduce the sulfonyl chloride to a sulfinic acid salt.

Oxidative Conversions: The sulfur atom in the chlorosulfonyl group is at its highest oxidation state (+6), so it cannot be further oxidized. However, the term "oxidative conversions" in a broader sense can refer to reactions where the sulfonyl chloride is formed from a lower oxidation state sulfur species. For example, the corresponding thiol or disulfide can be oxidized to the sulfonyl chloride using reagents like chlorine in the presence of water. rsc.org

Reactions of the Cyano Group

The cyano group of this compound exhibits the typical reactivity of aromatic nitriles. It can undergo nucleophilic additions and participate in the formation of heterocyclic rings.

Hydration: The nitrile group can be hydrolyzed under acidic or basic conditions. Mild acid-catalyzed hydrolysis can yield the corresponding amide, Methyl 3-amido-5-(chlorosulfonyl)benzoate. More vigorous conditions will lead to the complete hydrolysis to the carboxylic acid, 3-(chlorosulfonyl)-5-(methoxycarbonyl)benzoic acid.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which would likely also reduce the methyl ester and the chlorosulfonyl group. researchgate.netnih.gov A milder reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures can selectively reduce the nitrile to an aldehyde after hydrolysis of the intermediate imine. researchgate.netnih.govvdoc.pub

Cycloadditions: The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions. For example, reaction with an azide (B81097) (like sodium azide) in the presence of a Lewis acid can lead to the formation of a tetrazole ring. rsc.org This is a common method for synthesizing 5-substituted tetrazoles.

| Reaction | Reagent(s) | Product Functional Group |

| Partial Hydrolysis | H₂O, H⁺ (mild) | Amide |

| Full Hydrolysis | H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid |

| Reduction to Amine | LiAlH₄, then H₂O | Primary Amine |

| Reduction to Aldehyde | 1. DIBAL-H, 2. H₂O | Aldehyde |

| [3+2] Cycloaddition | NaN₃ | Tetrazole |

The cyano group is a valuable precursor for the construction of various heterocyclic rings fused to the benzene (B151609) ring or attached as substituents. Intramolecular cyclization reactions can occur if a suitable nucleophilic group is present at an adjacent position, although this is not the case for the parent molecule. However, the cyano group can participate in intermolecular condensation reactions to form heterocycles. For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) or pyridine rings. The synthesis of various heterocyclic compounds often utilizes the versatile reactivity of the nitrile group. researchgate.netnih.govvdoc.pubwisdomlib.orgmdpi.combeilstein-journals.orgchebanov.org

Reactivity Profile of the Methyl Ester Moiety

The methyl ester group (-COOCH₃) in this compound is a primary site for nucleophilic attack at the carbonyl carbon. However, its reactivity is modulated by the powerful electron-withdrawing effects of the chlorosulfonyl and cyano substituents on the aromatic ring.

Ester Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under both acidic and basic conditions. The strong electron-withdrawing nature of the chlorosulfonyl and cyano groups is anticipated to increase the electrophilicity of the ester's carbonyl carbon. This heightened electrophilicity should facilitate nucleophilic attack by water or hydroxide ions, thereby increasing the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000).

Under basic conditions (saponification), the reaction proceeds via nucleophilic acyl substitution, initiated by the attack of a hydroxide ion. The presence of electron-withdrawing groups stabilizes the negatively charged intermediate, thus accelerating the reaction.

Transesterification: Transesterification, the conversion of the methyl ester to a different ester, can be accomplished by reacting this compound with an alcohol in the presence of an acid or base catalyst. Similar to hydrolysis, the rate of transesterification is expected to be enhanced by the electron-deficient nature of the aromatic ring. Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by the alcohol. In base-catalyzed transesterification, an alkoxide ion acts as the nucleophile. The general principles of transesterification suggest that a variety of alcohols can be used, with the equilibrium often being driven by the use of a large excess of the reactant alcohol or by removal of the methanol by-product. researchgate.net

Table 1: Predicted Reactivity in Ester Hydrolysis and Transesterification

| Reaction | Conditions | Predicted Outcome | Influence of Substituents |

|---|---|---|---|

| Ester Hydrolysis | Acidic (e.g., H₂SO₄, H₂O, heat) or Basic (e.g., NaOH, H₂O, heat) | 3-(chlorosulfonyl)-5-cyanobenzoic acid | Accelerated rate due to electron-withdrawing -SO₂Cl and -CN groups |

| Transesterification | Alcohol (R'OH), Acid or Base Catalyst | This compound -> R'-OOC-C₆H₃(SO₂Cl)(CN) | Enhanced reactivity of the carbonyl carbon |

Beyond hydrolysis and transesterification, the ester carbonyl group can, in principle, undergo other nucleophilic addition-elimination reactions. For instance, reaction with ammonia (B1221849) or primary/secondary amines would lead to the corresponding amide. Grignard reagents or organolithium compounds would be expected to add twice to the ester, yielding a tertiary alcohol after acidic workup. However, the high reactivity of the chlorosulfonyl group towards such strong nucleophiles would likely lead to a complex mixture of products, making selective reaction at the ester carbonyl challenging.

Chemoselectivity and Regioselectivity in Multi-functionalized Systems

The presence of three reactive sites in this compound makes chemoselectivity a critical consideration in its synthetic applications. The differential reactivity of the methyl ester, chlorosulfonyl, and cyano groups allows for selective transformations under carefully controlled conditions.

The chlorosulfonyl group is generally the most electrophilic and, therefore, the most reactive site in the molecule towards a wide range of nucleophiles. It readily reacts with water, alcohols, amines, and other nucleophiles to form sulfonic acids, sulfonic esters, and sulfonamides, respectively. The methyl ester is less reactive than the chlorosulfonyl group but more susceptible to nucleophilic attack than the cyano group under many conditions. The cyano group is the least electrophilic of the three and typically requires more forcing conditions or specific reagents to undergo reaction.

This hierarchy of reactivity allows for a degree of chemoselectivity. For example, treatment with an amine at low temperature would likely result in the formation of a sulfonamide, leaving the ester and cyano groups intact. A patent describing the synthesis of a related compound, 2-methoxy-5-aminosulfonylbenzoic acid methyl ester, illustrates that a methyl ester can remain intact during chlorosulfonation and subsequent amination reactions, highlighting the feasibility of selective reactions on the sulfonyl chloride moiety. google.com

Conversely, conditions that favor reaction at the ester, such as saponification with aqueous base at elevated temperatures, will also likely lead to hydrolysis of the chlorosulfonyl group to a sulfonate salt. Therefore, achieving selectivity often requires careful choice of reagents, reaction temperature, and stoichiometry.

Table 2: Predicted Chemoselective Reactions of this compound

| Reagent/Condition | Primary Reactive Site | Expected Product |

|---|---|---|

| R'NH₂ (1 equivalent, low temp.) | Chlorosulfonyl group | Methyl 3-(N-R'-sulfamoyl)-5-cyanobenzoate |

| R'OH (in excess, acid catalyst) | Methyl ester group (transesterification) and Chlorosulfonyl group (sulfonic ester formation) | R'-yl 3-(R'-oxysulfonyl)-5-cyanobenzoate |

| H₂O/OH⁻ (mild conditions) | Chlorosulfonyl group | Methyl 3-(sulfo)-5-cyanobenzoate (salt form) |

| H₂O/OH⁻ (strong conditions) | Methyl ester and Chlorosulfonyl groups | 3-(sulfo)-5-cyanobenzoic acid (dianion) |

| Reducing agents (e.g., NaBH₄) | Potential for reduction of the ester or cyano group, but likely complex | Product mixture |

As this compound itself is an achiral molecule, discussions of stereochemical outcomes are only relevant in the context of its reactions with chiral reagents or in the synthesis of chiral derivatives. For instance, if the chlorosulfonyl group were to react with a chiral amine or alcohol, a diastereomeric mixture of sulfonamides or sulfonic esters would be formed. The stereochemical outcome of such reactions would depend on the specific mechanism and the steric and electronic properties of both the substrate and the chiral nucleophile. Similarly, if a chiral alcohol were used in a transesterification reaction, a chiral ester would be produced. In these cases, the stereocenter would be introduced by the incoming nucleophile, and the reaction would not create a new stereocenter from the original molecule.

Applications in Advanced Organic Synthesis and Precursor Chemistry

Utilization as a Versatile Synthetic Building Block

The strategic placement of three distinct functional groups—an electron-withdrawing cyano group, a methoxycarbonyl group, and a highly reactive sulfonyl chloride—renders Methyl 3-(chlorosulfonyl)-5-cyanobenzoate a powerful tool in synthetic organic chemistry. Each group can be addressed with a high degree of chemo-selectivity, enabling the construction of elaborate molecular frameworks that would be challenging to assemble through other methods. The sulfonyl chloride is particularly notable for its susceptibility to nucleophilic substitution, typically with amines or alcohols, which serves as a primary pathway for molecular elaboration.

The structure of this compound is primed for the synthesis of complex, highly substituted aromatic compounds. The chlorosulfonyl moiety is an excellent electrophile, readily reacting with nucleophiles to form stable sulfonamides, sulfonates, and other derivatives. This reaction is fundamental to its role as an intermediate. For instance, in syntheses analogous to the preparation of complex herbicides, a chlorosulfonylated aromatic ester can be reacted with other heterocyclic moieties. An example from patent literature describes the reaction of a similar compound, methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate, with a metal cyanate (B1221674) in the presence of an N-alkylimidazole to generate a sulfonyl isocyanate. This highly reactive intermediate is then trapped by a triazolinone to form a complex thien-3-ylsulfonylaminocarbonyltriazolinone, showcasing how these building blocks are used to create intricate, multi-component molecular structures. google.com

The cyano and methyl ester groups offer further sites for modification. The ester can be hydrolyzed to a carboxylic acid, which can then participate in amide bond formation or other carboxylate-based chemistries. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing a different set of synthetic possibilities for further functionalization of the aromatic scaffold. This multi-functionality allows chemists to build molecular complexity in a controlled and predictable manner.

Heterocyclic compounds are of immense interest in medicinal chemistry and materials science. This compound serves as a valuable precursor for certain classes of these molecules, particularly those containing sulfur and nitrogen. The synthesis of benzothiazine derivatives, for example, often involves the formation of a sulfonamide bond as a key step in constructing the thiazine (B8601807) ring. nih.govresearchgate.net

While specific examples starting directly from this compound are not prevalent in general literature, its structure is well-suited for this purpose. A plausible synthetic route to a benzothiazine derivative would involve the reaction of the chlorosulfonyl group with a suitably substituted ortho-aminoaryl compound. The intramolecular cyclization could then be facilitated to form the core benzothiazine structure. The cyano and ester groups on the benzothiazine scaffold would then be available for further derivatization, allowing for the creation of a library of novel compounds for biological screening or materials applications. The reactivity of the sulfonyl chloride is central to its utility in forming the foundational bonds of these advanced heterocyclic systems. nih.govnih.gov

Derivatization for Functional Materials and Polymer Monomers

The functional groups on this compound not only allow for the synthesis of discrete complex molecules but also for the creation of larger, functional architectures such as polymers and metal-organic frameworks. The ability to systematically modify the molecule is key to tuning the properties of the resulting materials.

The reaction of the chlorosulfonyl group with primary or secondary amines is a robust and high-yielding method for the synthesis of sulfonamides. organic-chemistry.org This reaction is the cornerstone for creating a diverse range of sulfonamide-based architectures starting from this compound. By systematically varying the amine reactant, a wide array of derivatives can be produced, each with unique steric and electronic properties.

This modular approach allows for the fine-tuning of the final molecule's characteristics. For example, incorporating long alkyl chains into the amine can increase hydrophobicity, while including polar functional groups like hydroxyls or carboxylates can enhance water solubility. If the amine contains a polymerizable group, such as a vinyl or acrylate (B77674) moiety, the resulting sulfonamide derivative can serve as a monomer for the synthesis of functional polymers. The properties of these polymers, such as thermal stability, solubility, and chemical resistance, would be directly influenced by the structure of the sulfonamide side chain originating from the chosen amine.

| Starting Amine | Resulting Sulfonamide Functionality | Potential Tuned Property |

| Alkylamine | Aliphatic Sulfonamide | Increased Lipophilicity |

| Aniline (B41778) Derivative | Aromatic Sulfonamide | Modified Electronic Properties/Rigidity |

| Amino Acid Ester | Chiral Sulfonamide | Biocompatibility, Chirality |

| Amino Alcohol | Hydroxylated Sulfonamide | Increased Polarity, Hydrogen Bonding |

| Diamine | Cross-linking Agent | Network/Polymer Formation |

This table illustrates the potential for property tuning through the selection of different amine reactants in the synthesis of sulfonamides from this compound.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as linkers. nih.govresearchgate.net The properties of a MOF, such as its porosity, stability, and catalytic activity, are determined by the geometry and functionality of its constituent metal ions and organic linkers. nih.gov

This compound is an ideal precursor for the synthesis of custom organic linkers for MOFs. mdpi.com While the molecule itself is not typically used directly as a linker, its functional groups can be readily converted into the coordinating groups necessary for MOF construction. The most common modification is the hydrolysis of the methyl ester to a carboxylic acid, as carboxylates are among the most widely used functional groups for coordinating to metal centers in MOFs.

Furthermore, the sulfonyl chloride and nitrile groups provide additional opportunities for functionalization. The sulfonyl chloride can be converted into a sulfonamide bearing another coordinating group, or the nitrile can be hydrolyzed to a second carboxylate, potentially yielding a dicarboxylic acid linker. This ability to pre-design and synthesize linkers with specific geometries and functionalities is crucial for the development of new MOFs with tailored properties for applications in gas storage, separation, and catalysis.

| Original Functional Group | Modified Functional Group | Role in MOF Linker |

| Methyl Ester | Carboxylic Acid | Primary coordinating group for metal ions. |

| Chlorosulfonyl | Sulfonamide | Secondary coordinating site or functional tag. |

| Nitrile | Carboxylic Acid | Second primary coordinating group. |

| Nitrile | Tetrazole | Nitrogen-rich coordinating group. |

This table outlines how the functional groups of this compound can be modified to create versatile linkers for Metal-Organic Frameworks.

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Chlorosulfonyl 5 Cyanobenzoate and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy is an indispensable tool for delineating the covalent framework of "Methyl 3-(chlorosulfonyl)-5-cyanobenzoate". While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will display a characteristic pattern for a 1,3,5-trisubstituted benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the chlorosulfonyl, cyano, and methyl carboxylate groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the methyl carbon, the ester carbonyl carbon, the nitrile carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are vital for unambiguous assignments.

COSY would reveal the coupling relationships between adjacent aromatic protons.

HSQC correlates each proton signal with the signal of the carbon to which it is directly attached.

HMBC identifies longer-range couplings (typically over two to three bonds) between protons and carbons, which is instrumental in connecting the different functional groups through the aromatic ring. For instance, HMBC correlations would be expected between the methyl protons and the ester carbonyl carbon.

Solid-State NMR: For a crystalline sample, solid-state NMR could provide insights into the molecular packing and conformational properties in the solid phase, which may differ from the solution state.

Expected ¹H and ¹³C NMR Data for this compound:

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| -OCH₃ | ~3.9 | ~53 | C=O |

| C=O | - | ~164 | - |

| C1 | - | ~134 | - |

| C2 | ~8.6 | ~132 | C4, C6, C=O |

| C3 | - | ~148 | - |

| C4 | ~8.8 | ~138 | C2, C6, C=O |

| C5 | - | ~114 | - |

| C6 | ~8.9 | ~135 | C2, C4, CN |

| -CN | - | ~116 | - |

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, Tandem Mass Spectrometry for Fragmentation Analysis)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of "this compound" and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The presence of chlorine and sulfur atoms would be evident from their characteristic isotopic patterns.

Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable structural information. For "this compound," characteristic fragmentation pathways would likely involve the loss of the chlorosulfonyl group, the methoxy (B1213986) group, or carbon monoxide from the ester. The fragmentation of aromatic sulfonamides often involves the elimination of SO₂.

Expected Fragmentation Pattern in MS/MS:

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| [M - Cl]⁺ | Loss of a chlorine radical |

| [M - OCH₃]⁺ | Loss of a methoxy radical |

| [M - SO₂Cl]⁺ | Loss of the chlorosulfonyl radical |

| [M - SO₂]⁺ | Loss of sulfur dioxide |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would show characteristic absorption bands for the ester carbonyl group (C=O stretch), the sulfonyl chloride group (S=O asymmetric and symmetric stretches), the cyano group (C≡N stretch), and the aromatic ring (C-H and C=C stretches).

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The C≡N and S-Cl stretching vibrations are expected to give rise to distinct Raman signals.

Characteristic Vibrational Frequencies:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| C≡N Stretch | 2240 - 2220 | 2240 - 2220 |

| C=O Stretch (Ester) | 1730 - 1715 | 1730 - 1715 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| S=O Asymmetric Stretch | 1385 - 1365 | 1385 - 1365 |

| S=O Symmetric Stretch | 1180 - 1160 | 1180 - 1160 |

| C-O Stretch (Ester) | 1300 - 1000 | - |

| S-Cl Stretch | ~400-300 | ~400-300 |

X-ray Crystallography for Precise Solid-State Molecular Geometry Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of "this compound" can be grown, X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles. This technique would also reveal information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. The crystal structures of substituted methyl benzoates have been reported, providing a basis for comparison. nih.govnih.gov

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are synthesized)

"this compound" itself is not chiral. However, if it is used as a starting material to synthesize chiral derivatives, for example, by reacting the sulfonyl chloride with a chiral amine to form a sulfonamide, then chiroptical spectroscopy becomes a crucial analytical tool.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and rotation of left- and right-circularly polarized light by a chiral molecule. CD and ORD spectra are sensitive to the stereochemistry of the molecule and can be used to determine the enantiomeric purity and, in conjunction with computational methods, the absolute configuration of the chiral derivatives. The synthesis and chiroptical properties of chiral sulfonamides have been an area of active research. nih.gov

Computational and Theoretical Investigations of Methyl 3 Chlorosulfonyl 5 Cyanobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules.

A DFT study of Methyl 3-(chlorosulfonyl)-5-cyanobenzoate would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information can be derived. For instance, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Furthermore, DFT calculations can be used to compute various reactivity descriptors. These descriptors, such as electronegativity, chemical hardness, and the Fukui function, can predict the most likely sites for electrophilic and nucleophilic attack on the molecule. This information is vital for understanding its reaction mechanisms.

Hypothetical DFT Data for this compound:

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.4 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not available.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties.

While computationally more demanding than DFT, ab initio methods could be employed for this compound to obtain benchmark data for its geometry, vibrational frequencies, and thermochemical properties. These high-accuracy calculations would be particularly valuable for validating the results obtained from more computationally efficient methods like DFT.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from a DFT or ab initio study could be compared with experimental IR and Raman spectra to confirm the molecular structure and identify characteristic functional group vibrations. Similarly, theoretical NMR chemical shifts can aid in the assignment of experimental NMR spectra.

Conformational analysis is another important aspect that can be explored computationally. The presence of rotatable bonds in this compound suggests the possibility of multiple conformers. A systematic conformational search could identify the different stable conformers and their relative energies, providing insight into the molecule's flexibility and the most populated shapes at a given temperature.

Potential Conformational Analysis Data:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

| Conformer A | 0.00 | C-C-S-Cl, O=C-O-C |

| Conformer B | 1.25 | C-C-S-Cl, O=C-O-C |

| Conformer C | 2.50 | C-C-S-Cl, O=C-O-C |

Note: This table illustrates the type of data that would be generated from a conformational analysis and is not based on actual calculations.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its reactions with various nucleophiles or its role in multi-step organic syntheses.

To study a reaction mechanism, computational chemists map the reaction coordinate, which represents the progress of the reaction from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate.

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed. This profile provides a detailed picture of the energetic landscape of the reaction, revealing whether it is thermodynamically favorable and kinetically feasible.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, but at a much higher computational cost. For a study of this compound's reactivity, incorporating solvent effects would be crucial for obtaining results that are relevant to real-world experimental conditions.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

MD simulations could elucidate the conformational landscape of this compound by exploring the rotational freedom around its single bonds. This would involve identifying the most stable conformations (energy minima) and the energy barriers for transition between them. Key dihedral angles, such as those involving the ester and chlorosulfonyl groups relative to the benzene (B151609) ring, would be of particular interest. Understanding the preferred spatial arrangement of these functional groups is crucial as it can influence the molecule's reactivity and how it interacts with other molecules.

Furthermore, MD simulations can be employed to study intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one could analyze the predominant non-covalent forces at play. These could include dipole-dipole interactions, driven by the polar cyano, ester, and chlorosulfonyl groups, as well as van der Waals forces. The simulation would provide detailed information on the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, offering a picture of the local molecular structuring.

A hypothetical study could yield data on the relative energies of different conformers and the types of intermolecular interactions that govern the condensed phase behavior of the substance.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (°C) (Cl-S-C-C) | Relative Energy (kcal/mol) | Population (%) |

| A | 60 | 0.0 | 65 |

| B | 180 | 1.2 | 25 |

| C | -60 | 2.5 | 10 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to predict the reactivity of chemical compounds based on their molecular structure. chemrxiv.org These models are built by finding a mathematical relationship between a set of molecular descriptors and an experimentally determined reactivity parameter. chemrxiv.org For direct-acting electrophilic compounds, reactivity can often be modeled by considering parameters related to electrophilicity and hydrophobicity. nih.gov

While no specific QSRR studies have been published for this compound, a hypothetical QSRR study could be developed to predict its reactivity towards a particular nucleophile. This would involve a series of structurally similar compounds, and for each, a set of descriptors would be calculated. These descriptors can be categorized as:

Electronic: Descriptors related to the electron distribution, such as partial charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric: Descriptors that describe the size and shape of the molecule, such as molecular volume and surface area.

Topological: Descriptors derived from the 2D representation of the molecule, which describe atomic connectivity.

Once these descriptors are calculated for a training set of molecules with known reaction rates, a statistical method such as multiple linear regression would be used to build the QSRR model. chemrxiv.org The resulting equation would allow for the prediction of the reactivity of this compound and other similar compounds for which experimental data is not available. Such predictive models are valuable in fields like materials science and drug design for screening large numbers of compounds efficiently. researchgate.net

Table 2: Hypothetical Molecular Descriptors for a QSRR Study Including this compound

| Compound | LUMO Energy (eV) | Dipole Moment (Debye) | Molecular Volume (ų) | Predicted Reactivity (log k) |

| Compound 1 | -2.5 | 3.1 | 150 | -4.2 |

| Compound 2 | -2.7 | 3.5 | 165 | -3.8 |

| This compound | -2.9 | 4.2 | 180 | -3.5 |

| Compound 4 | -3.1 | 4.5 | 195 | -3.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific QSRR studies on this compound were not found.

Future Research Trajectories and Contemporary Challenges

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of aryl sulfonyl chlorides often involves reagents like chlorosulfonic acid, which raises significant environmental and safety concerns. A primary future research directive is the development of greener and more sustainable synthetic routes to Methyl 3-(chlorosulfonyl)-5-cyanobenzoate.

Current research in the broader field of sulfonyl chloride synthesis offers several promising avenues. One eco-friendly approach involves the oxidative chlorination of corresponding thiols or disulfides using milder and safer reagents. For instance, the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in sustainable solvents like water or ethanol (B145695) has been demonstrated as a general and mild method for converting thiols to sulfonyl chlorides in situ, followed by reaction with amines to form sulfonamides. rsc.orgresearchgate.net Adapting such a method for the synthesis of this compound from a suitable thiol precursor could significantly reduce the environmental footprint.

Another sustainable strategy is the utilization of bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts, which are readily prepared from accessible starting materials. organic-chemistry.org This method is noted for its simple, safe, and environmentally friendly protocol, offering high yields without the need for chromatography. organic-chemistry.org Photocatalysis also presents a viable green alternative. The use of heterogeneous catalysts, such as potassium poly(heptazine imide), has been shown to produce sulfonyl chlorides from arenediazonium salts under mild, visible-light-irradiated conditions, representing a sustainable alternative to the classical Meerwein chlorosulfonylation. acs.org

A comparative overview of potential green synthetic strategies is presented in Table 1.

| Method | Key Reagents/Conditions | Potential Advantages for this compound Synthesis | Key Research Challenges |

| Oxidative Chlorination | Thiol precursor, NaDCC·2H₂O, sustainable solvents (e.g., water, ethanol) | Avoids harsh chlorinating agents, uses environmentally benign solvents, mild reaction conditions. | Synthesis and stability of the corresponding thiol precursor. |

| Bleach-Mediated Oxidative Chlorosulfonation | S-alkyl isothiourea salt precursor, Sodium hypochlorite (B82951) (bleach) | Utilizes inexpensive and readily available reagents, simple workup, high yields. | Preparation of the specific S-alkyl isothiourea salt precursor. |

| Photocatalytic Synthesis | Arenediazonium salt precursor, Heterogeneous photocatalyst (e.g., K-PHI), Visible light | Mild reaction conditions, high functional group tolerance, use of a recyclable catalyst. | Preparation and handling of the diazonium salt precursor. |

| Aqueous Process Chemistry | Diazonium salt precursor, Thionyl chloride (as SO₂ source), Aqueous acidic conditions | Enhanced safety and robustness, direct product precipitation, scalable. researchgate.netacs.org | Optimization of reaction conditions to prevent hydrolysis of the ester group. |

The primary challenge in applying these methods lies in the synthesis and stability of the requisite precursors for this compound. Future research will need to focus on optimizing these green protocols for this specific substrate, ensuring high yields and purity while maintaining the integrity of the cyano and methyl ester functionalities.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The chlorosulfonyl group is a versatile functional handle, primarily utilized for the synthesis of sulfonamides, sulfonate esters, and sulfones. However, its reactivity extends beyond these classical transformations. Future research should aim to uncover novel reactivity patterns of this compound, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.

While the Suzuki, Heck, and Sonogashira couplings of aryl chlorides are well-established, the use of aryl sulfonyl chlorides as coupling partners is a less explored yet promising area. The development of catalytic systems that enable the direct coupling of the sulfonyl chloride moiety with various organometallic reagents could open up new avenues for the synthesis of complex molecules. Furthermore, the exploration of reductive or radical-based transformations of the chlorosulfonyl group could lead to unprecedented chemical modifications.

The interplay between the three functional groups on the aromatic ring also presents opportunities for novel intramolecular reactions. For instance, conditions could be sought to facilitate cyclization reactions involving the cyano or ester groups with a derivative of the sulfonyl moiety.

A summary of potential novel transformations is provided in Table 2.

| Reaction Type | Potential Reactants/Catalysts | Expected Product Class | Significance |

| Cross-Coupling Reactions | Organoboron reagents (Suzuki), Alkenes (Heck), Alkynes (Sonogashira) with suitable catalysts (e.g., Pd, Ni) | Biaryls, stilbenes, tolanes with a sulfonyl-linked substituent | Provides new C-C bond formation strategies from the sulfonyl chloride group. |

| Reductive Desulfonylation | Reducing agents (e.g., metal hydrides, dissolving metals) | Methyl 3-cyanobenzoate | Offers a method for selective removal of the sulfonyl group. |

| Radical Transformations | Radical initiators, trapping agents | Varied, depending on the specific reaction | Access to novel functionalization patterns through radical intermediates. |

| Intramolecular Cyclizations | Conditions promoting reaction between the sulfonyl group (or its derivative) and the cyano or ester group | Fused heterocyclic systems | Rapid construction of complex molecular architectures. |

A significant challenge in this area will be achieving selectivity, given the multiple reactive sites within the molecule. Developing catalytic systems that can differentiate between the functional groups will be crucial for realizing the synthetic potential of these novel transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of aryl sulfonyl chlorides often involves highly exothermic reactions and the use of hazardous reagents, making them ideal candidates for flow chemistry applications. mdpi.comrsc.org The enhanced heat and mass transfer, precise control over reaction parameters, and improved safety offered by continuous flow reactors can overcome many of the limitations of traditional batch processing. rsc.orgresearchgate.net

Automated synthesis platforms, which combine robotics with flow chemistry and real-time reaction analysis, represent the next frontier. nih.gov Integrating the synthesis of this compound and its derivatives into such platforms would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for applications in drug discovery and materials science.

The key challenges for this integration are outlined in Table 3.

| Technology | Potential Benefits | Key Research and Development Challenges |

| Flow Chemistry | Improved safety, scalability, process control, and potential for higher yields and purity. mdpi.comrsc.org | Reactor design to handle corrosive reagents and potential solids, optimization of residence time, temperature, and stoichiometry. |

| Automated Synthesis | High-throughput experimentation, rapid library synthesis, and accelerated discovery of new derivatives and applications. nih.gov | Development of robust and reliable protocols, integration of real-time analytics for process optimization, and handling of complex reaction workups. |

Overcoming these challenges will require a multidisciplinary approach, combining expertise in synthetic chemistry, chemical engineering, and automation.

Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, these approaches can provide valuable insights into its reactivity, properties, and potential applications, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule. dntb.gov.ua For example, DFT studies can predict the most likely sites for nucleophilic or electrophilic attack, elucidate reaction mechanisms, and calculate activation barriers for various transformations. dntb.gov.uaacs.org This information can be invaluable for designing novel reactions and optimizing existing ones.

Furthermore, predictive modeling can be used to forecast the physicochemical properties and biological activities of derivatives of this compound. By constructing quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, it may be possible to design new molecules with desired characteristics, such as enhanced therapeutic efficacy or specific material properties.

The application of computational methods is summarized in Table 4.

| Computational Method | Area of Application | Predicted Outcomes | Impact on Research |

| Density Functional Theory (DFT) | Reactivity analysis, mechanistic studies | Electron density distribution, reaction pathways, transition state energies. dntb.gov.uaacs.org | Guides the design of new reactions and optimization of reaction conditions. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, interaction with biological targets | Preferred conformations, binding affinities, interaction patterns. | Aids in the design of new drugs and materials. |

| QSAR/QSPR Modeling | Prediction of biological activity and physicochemical properties | Correlation between molecular structure and activity/properties. | Accelerates the discovery of new lead compounds and materials with targeted functionalities. |

The primary challenge in this domain is the accuracy of the computational models. Validating the theoretical predictions with experimental data is crucial for ensuring their reliability. As computational power and algorithms continue to improve, the synergy between in silico design and experimental synthesis will undoubtedly accelerate the pace of innovation in the chemistry of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(chlorosulfonyl)-5-cyanobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via chlorosulfonation of methyl 5-cyanobenzoate using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. A key challenge is avoiding over-sulfonation; stoichiometric control and inert atmospheres (e.g., N₂) are critical. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol improves purity . Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Accelerated degradation tests at 40°C/75% RH for 4 weeks, analyzed via HPLC (C18 column, acetonitrile/water gradient).

- Hydrolytic Sensitivity : Monitor hydrolysis in aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λmax ~260 nm for sulfonyl chloride degradation). Storage in anhydrous solvents (e.g., dichloromethane) under argon is recommended to prevent hydrolysis .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) should show characteristic peaks: δ 8.5–8.7 ppm (aromatic protons), δ 3.9 ppm (methoxy group), and δ 13.5 ppm (sulfonyl chloride proton, if present).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 259.99 (calculated for C₉H₆ClNO₃S).

- Elemental Analysis : Carbon and nitrogen content should align with theoretical values (C: 41.64%, N: 5.40%) .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of the chlorosulfonyl moiety in nucleophilic substitution reactions?

- Methodological Answer : The cyano group at the 5-position enhances the electrophilicity of the sulfonyl chloride via resonance and inductive effects, accelerating reactions with amines or alcohols. Kinetic studies (e.g., pseudo-first-order conditions with aniline in THF) can quantify rate constants. Computational modeling (DFT, B3LYP/6-31G*) predicts charge distribution at the sulfonyl center, correlating with experimental reactivity .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from residual solvents or polymorphic forms. Use:

- DSC/TGA : Identify polymorphs (melting point variations >5°C indicate different crystalline forms).

- HPLC-PDA : Detect impurities (e.g., methyl 5-cyanobenzoate or sulfonic acid by-products). Cross-validate solubility in DMSO, acetonitrile, and toluene using nephelometry .

Q. How can computational chemistry predict the environmental toxicity of this compound?

- Methodological Answer :

- QSAR Models : Predict biodegradation (e.g., BIOWIN) and ecotoxicity (LC50 for Daphnia magna) using molecular descriptors like logP (calculated: ~2.1) and topological polar surface area (~90 Ų).

- Molecular Dynamics Simulations : Assess interactions with aquatic enzymes (e.g., cytochrome P450) to estimate bioaccumulation potential. Experimental validation via in vitro assays (e.g., Microtox) is recommended .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodological Answer : Scaling requires:

- Flow Chemistry : Continuous flow reactors improve heat dissipation and reduce by-products (e.g., di-sulfonated derivatives).

- In-line Analytics : FTIR or Raman spectroscopy monitors chlorosulfonation in real time.

- Catalyst Optimization : Lewis acids (e.g., AlCl₃) may enhance regioselectivity but require careful quenching to avoid contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.